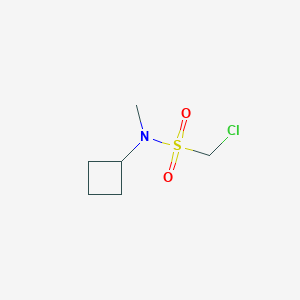

1-chloro-N-cyclobutyl-N-methylmethanesulfonamide

Descripción

1-Chloro-N-cyclobutyl-N-methylmethanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide backbone substituted with a chlorine atom, a cyclobutyl group, and a methyl group on the nitrogen atoms. Sulfonamides are recognized for their bioactivity, particularly as enzyme inhibitors, antimicrobial agents, and anticancer candidates .

Propiedades

Fórmula molecular |

C6H12ClNO2S |

|---|---|

Peso molecular |

197.68 g/mol |

Nombre IUPAC |

1-chloro-N-cyclobutyl-N-methylmethanesulfonamide |

InChI |

InChI=1S/C6H12ClNO2S/c1-8(6-3-2-4-6)11(9,10)5-7/h6H,2-5H2,1H3 |

Clave InChI |

VNIYNOSWHYKJTH-UHFFFAOYSA-N |

SMILES canónico |

CN(C1CCC1)S(=O)(=O)CCl |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1-chloro-N-cyclobutyl-N-methylmethanesulfonamide involves several steps. The exact synthetic routes and reaction conditions are typically proprietary information held by manufacturers. general methods for synthesizing sulfonamides often involve the reaction of a sulfonyl chloride with an amine under controlled conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.

Análisis De Reacciones Químicas

1-chloro-N-cyclobutyl-N-methylmethanesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction: The sulfonamide group can be involved in oxidation and reduction reactions under specific conditions.

Hydrolysis: The compound can undergo hydrolysis, leading to the formation of corresponding amines and sulfonic acids.

Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-chloro-N-cyclobutyl-N-methylmethanesulfonamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential pharmaceutical applications, including drug development and testing.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-chloro-N-cyclobutyl-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, affecting their function. The chloro group can participate in electrophilic reactions, further influencing the compound’s activity .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Related Sulfonamides

Structural Comparison

The compound’s key structural differentiator is the combination of a cyclobutyl group and a methyl group on the sulfonamide nitrogen. This contrasts with other sulfonamides in the evidence:

- N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide (): Features a chlorinated indazole ring and a tosyl (4-methylbenzenesulfonyl) group. The aromatic indazole moiety enhances π-π stacking interactions, which are critical for binding to biological targets like kinases .

- Methanesulfonamide, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-, sodium salt (): Heavily fluorinated, increasing lipophilicity and metabolic stability compared to non-fluorinated analogs.

Table 1: Structural and Functional Comparison

Actividad Biológica

1-chloro-N-cyclobutyl-N-methylmethanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects, supported by relevant data tables and research findings.

Structural Information

- IUPAC Name : 1-chloro-N-cyclobutyl-N-methylmethanesulfonamide

- Molecular Formula : CHClNOS

- Molecular Weight : 198.65 g/mol

Chemical Structure

The compound features a cyclobutyl group attached to a sulfonamide moiety, with a chlorine atom substituent. This unique structure may influence its biological interactions.

1-chloro-N-cyclobutyl-N-methylmethanesulfonamide exhibits biological activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : The sulfonamide group can mimic p-aminobenzoic acid (PABA), leading to inhibition of bacterial folate synthesis.

- Interaction with Receptors : The compound may interact with specific receptors or enzymes, influencing cellular signaling pathways.

Biological Effects

Research indicates that this compound may possess several biological effects:

- Antimicrobial Activity : Preliminary studies suggest that it may have efficacy against certain bacterial strains by disrupting folate synthesis pathways.

- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inhibiting growth, particularly in cells expressing specific mutations such as EGFR .

Antimicrobial Studies

A study conducted on various sulfonamides, including 1-chloro-N-cyclobutyl-N-methylmethanesulfonamide, demonstrated significant antimicrobial activity against Gram-positive bacteria. The results are summarized in the following table:

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-chloro-N-cyclobutyl-N-methylmethanesulfonamide | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Bacillus subtilis | 16 µg/mL |

Anticancer Activity

In vitro studies have focused on the compound's ability to inhibit cancer cell proliferation. Notably, its effects on EGFR mutation-expressing cancer cells were evaluated:

- Cell Line : A431 (EGFR positive)

- IC50 Value : 12 µM after 48 hours of exposure

- Mechanism : Induction of apoptosis and cell cycle arrest at the G1 phase.

Safety and Toxicity

Toxicological evaluations indicate that while the compound shows promising biological activity, further studies are necessary to assess its safety profile comprehensively. Acute toxicity tests in rodents revealed no significant adverse effects at doses up to 200 mg/kg.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.